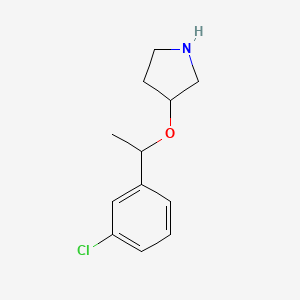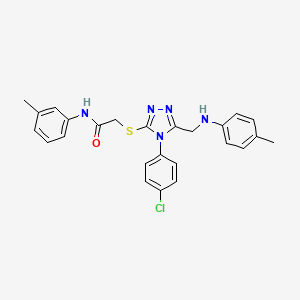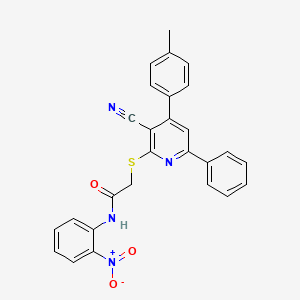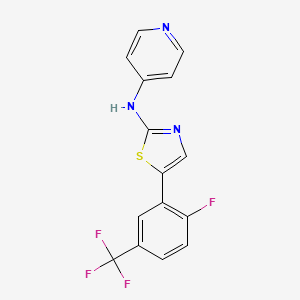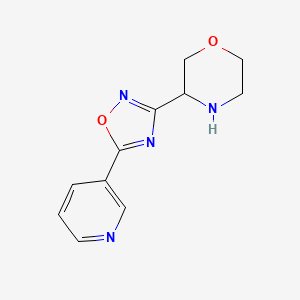
3-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a pyridine and oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, using continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the morpholine ring .
Aplicaciones Científicas De Investigación
3-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
3(5)-Aminopyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
3-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)morpholine is unique due to the combination of the morpholine, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H12N4O2 |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C11H12N4O2/c1-2-8(6-12-3-1)11-14-10(15-17-11)9-7-16-5-4-13-9/h1-3,6,9,13H,4-5,7H2 |
Clave InChI |
XYVHSQZVXHNKRE-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=NOC(=N2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


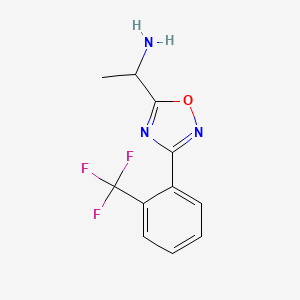
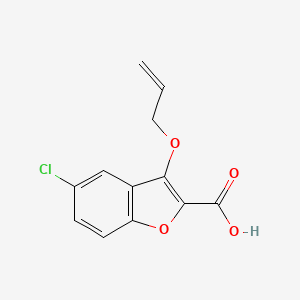
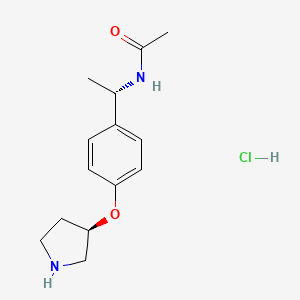

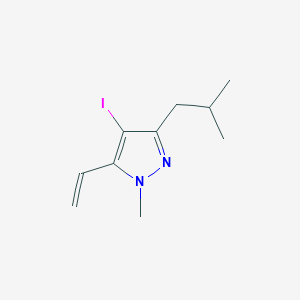
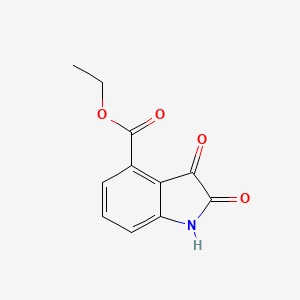
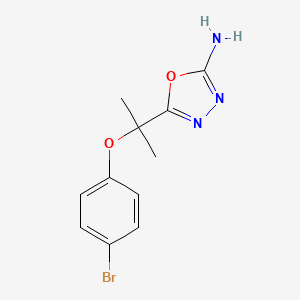
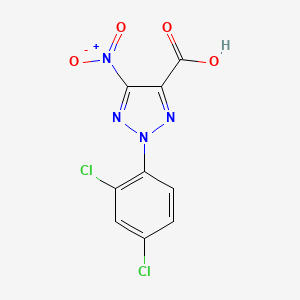
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
